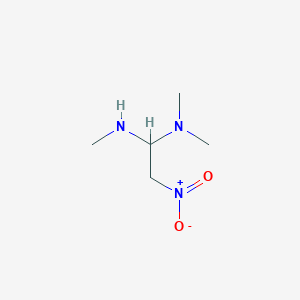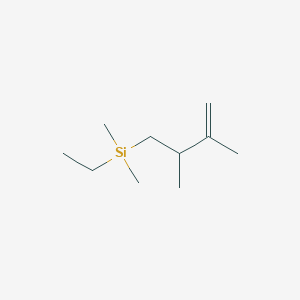
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane is an organosilicon compound with a unique structure that combines a silicon atom with an organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane typically involves the reaction of 2,3-dimethylbut-3-en-1-ol with ethyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2,3-Dimethylbut-3-en-1-ol+EthyldimethylchlorosilaneBasethis compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the ethyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silanols, while reduction with LiAlH4 can produce simpler silane derivatives.
Aplicaciones Científicas De Investigación
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism by which (2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include:
Formation of Silanols: Oxidation of the silicon atom leads to the formation of silanols, which can further react to form siloxanes.
Substitution Reactions: The silicon atom can undergo substitution reactions, leading to the formation of new organosilicon compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-3,3-dimethylbut-1-ene: This compound has a similar structure but lacks the silicon atom.
3,3-Dimethyl-1-butene: Another similar compound that does not contain silicon.
2,3-Dimethyl-1-butene: Similar in structure but differs in the position of the double bond.
Uniqueness
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane is unique due to the presence of the silicon atom, which imparts distinct chemical properties. The silicon atom allows for the formation of stable bonds with various elements, making the compound versatile in chemical synthesis and industrial applications.
Propiedades
Número CAS |
64406-99-1 |
|---|---|
Fórmula molecular |
C10H22Si |
Peso molecular |
170.37 g/mol |
Nombre IUPAC |
2,3-dimethylbut-3-enyl-ethyl-dimethylsilane |
InChI |
InChI=1S/C10H22Si/c1-7-11(5,6)8-10(4)9(2)3/h10H,2,7-8H2,1,3-6H3 |
Clave InChI |
OYRZPTPLRVRGQV-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(C)CC(C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


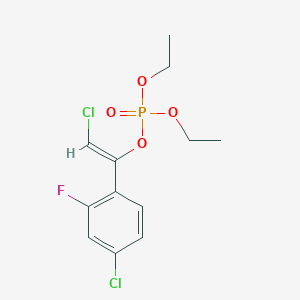
![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)
![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)
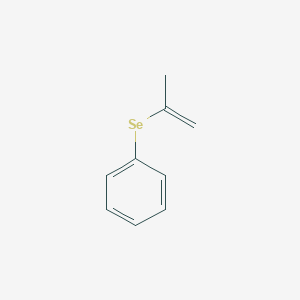
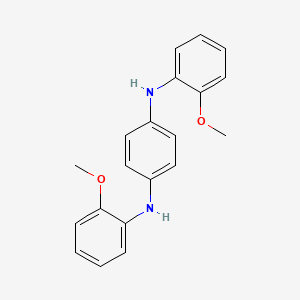
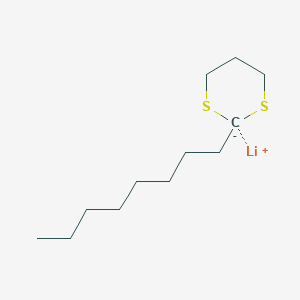

![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}heptanoic acid](/img/structure/B14510738.png)


![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)
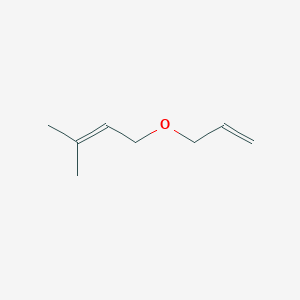
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)
